Diethyl {1-[(diethoxyphosphanyl)oxy]ethenyl}phosphonate
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Overview
Description
Diethyl {1-[(diethoxyphosphanyl)oxy]ethenyl}phosphonate is an organophosphorus compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes two diethoxyphosphoryl groups attached to an ethenyl backbone. It is known for its reactivity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {1-[(diethoxyphosphanyl)oxy]ethenyl}phosphonate typically involves the reaction of diethyl phosphite with an appropriate vinyl halide under basic conditions. The reaction proceeds via a Michaelis-Arbuzov rearrangement, where the diethyl phosphite reacts with the vinyl halide to form the desired product. The reaction conditions often include the use of a base such as potassium tert-butoxide to facilitate the deprotonation and subsequent nucleophilic attack .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction is typically carried out at elevated temperatures and pressures to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Diethyl {1-[(diethoxyphosphanyl)oxy]ethenyl}phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxyphosphoryl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various phosphonate esters, phosphine derivatives, and substituted phosphonates. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Diethyl {1-[(diethoxyphosphanyl)oxy]ethenyl}phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organophosphorus compounds.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Mechanism of Action
The mechanism by which diethyl {1-[(diethoxyphosphanyl)oxy]ethenyl}phosphonate exerts its effects involves the interaction of its phosphoryl groups with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in target molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these interactions are often complex and depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diethyl {1-[(diethoxyphosphanyl)oxy]ethenyl}phosphonate include:
- Diethyl phosphite
- Triethyl phosphite
- Diethyl {1-[(diethoxyphosphoryl)oxy]-3-phenylpropyl}phosphonate
Uniqueness
What sets this compound apart from these similar compounds is its unique ethenyl backbone, which imparts distinct reactivity and versatility. This structural feature allows it to participate in a broader range of chemical reactions and makes it a valuable reagent in synthetic chemistry .
Properties
CAS No. |
51906-65-1 |
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Molecular Formula |
C10H22O6P2 |
Molecular Weight |
300.23 g/mol |
IUPAC Name |
1-diethoxyphosphorylethenyl diethyl phosphite |
InChI |
InChI=1S/C10H22O6P2/c1-6-12-17(13-7-2)16-10(5)18(11,14-8-3)15-9-4/h5-9H2,1-4H3 |
InChI Key |
CGPIPJRDDOCHEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(OCC)OC(=C)P(=O)(OCC)OCC |
Origin of Product |
United States |
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